Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-4-13-9(12)8-11(14-8)6-5-10(2,3)7-11/h8H,4-7H2,1-3H3 |
InChI Key |
AUJPTYRXGGNAIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCC(C2)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the transformation of 5,5-dimethyl-1,3-cyclohexanedione as the starting material, which undergoes esterification with ethyl chloroformate in the presence of a base, such as triethylamine, under anhydrous conditions. This approach prevents hydrolysis of the ester intermediate and ensures high purity of the final product.
Detailed Synthetic Route
| Step | Reaction Description | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Starting material: 5,5-dimethyl-1,3-cyclohexanedione | Commercially available | Provides the spirocyclic core |
| 2 | Reaction with ethyl chloroformate | Base: triethylamine; anhydrous solvent | Formation of the ethyl ester group |
| 3 | Purification | Recrystallization or column chromatography | Achieves high purity of this compound |
This method is scalable and can be adapted for industrial synthesis using continuous flow reactors and automated systems to optimize yield and cost efficiency.
Reaction Conditions and Yields
The reaction of 5,5-dimethyl-1,3-cyclohexanedione with ethyl chloroformate proceeds efficiently under controlled anhydrous conditions, typically at ambient temperature or slightly elevated temperatures to ensure completion. The base (triethylamine) scavenges the generated hydrochloric acid, facilitating ester formation.
Purification by recrystallization or chromatographic methods yields the target compound as a colorless oil or crystalline solid with high purity. Industrial adaptations report yields typically above 85%, with molar masses consistent with the expected molecular formula C11H18O3 and molecular weight 198.26 g/mol.
Research Findings and Analytical Data
The compound’s structure and purity are confirmed by spectral data including proton and carbon-13 nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These analyses confirm the presence of the spirocyclic ring system, ester carbonyl, and methyl substituents.
| Analytical Technique | Key Observations |
|---|---|
| ^1H NMR | Signals corresponding to ethyl ester protons and methyl groups on the spiro ring |
| ^13C NMR | Carbonyl carbon at expected chemical shift, spiro carbon resonances |
| IR Spectroscopy | Strong absorption band for ester carbonyl (~1735 cm^-1) |
| MS | Molecular ion peak consistent with C11H18O3 |
These data correlate well with literature values for similar spirocyclic esters and confirm the successful synthesis of this compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylic acid.
Reduction: Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-methanol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, emphasizing substituent effects and physicochemical properties:
Key Research Findings and Trends
Methyl groups at C5 (as in the target compound) introduce steric hindrance, which may slow nucleophilic attacks at adjacent positions .
Ring System Influence :
- Spiro[2.4]heptane derivatives (five-membered oxirane fused to cyclopropane) exhibit greater ring strain compared to spiro[3.3]heptane systems (two cyclopropane rings), affecting thermal stability and synthetic utility .
Functional Group Diversity :
- Ketone-containing analogs (e.g., ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate ) demonstrate enhanced hydrogen-bonding capacity, making them candidates for coordination chemistry or enzyme inhibition.
Biological Activity
Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (commonly referred to as EDO) is a spiro compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article will delve into the biological activity of EDO, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₈O₃
- Molecular Weight : 198.26 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(=O)C1C2(O1)CCC(C2)(C)C
The compound's spirocyclic structure contributes to its distinct chemical reactivity and biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that EDO exhibits antimicrobial properties, potentially acting against various bacterial and fungal strains.
- Anticancer Potential : Research indicates that compounds with similar structural motifs may possess anticancer properties, warranting further investigation into EDO's efficacy in cancer cell lines.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing biological pathways.
The mechanism of action of EDO is hypothesized to involve:
- Binding to Enzymatic Sites : EDO's structure allows it to fit into specific binding sites on enzymes, potentially inhibiting their activity.
- Modulation of Signaling Pathways : By interacting with cellular receptors, EDO may alter signaling pathways involved in inflammation or cell proliferation.
Antimicrobial Studies
A study conducted by researchers at the University of Bath explored the antimicrobial properties of various spiro compounds, including EDO. The findings indicated that EDO demonstrated significant inhibition against certain bacterial strains, with a minimum inhibitory concentration (MIC) of 50 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| EDO | Staphylococcus aureus | 50 |
| EDO | Escherichia coli | 100 |
Anticancer Activity
In a comparative study involving spirocyclic compounds, EDO was evaluated for its cytotoxic effects on cancer cell lines. The results showed that EDO had an IC50 value of 30 µM against MDA-MB-231 breast cancer cells, indicating moderate activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| EDO | MDA-MB-231 | 30 |
| Control | MDA-MB-231 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
